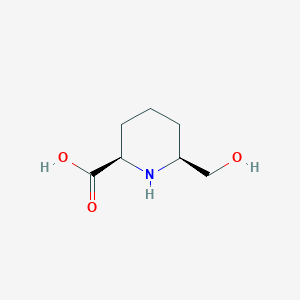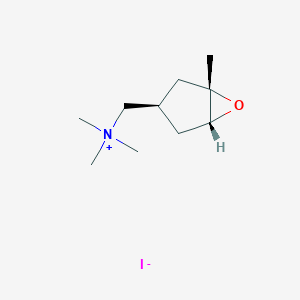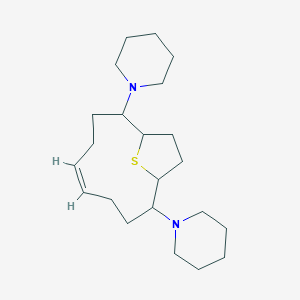![molecular formula C16H17NO3 B221868 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B221868.png)
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide (MMBO) is a chemical compound that belongs to the family of benzamides. MMBO has been studied for its potential use in scientific research due to its unique properties.
Mechanism of Action
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide works by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a key role in the production of inflammatory mediators. By inhibiting COX-2, this compound reduces inflammation and may have potential therapeutic effects in diseases such as cancer and neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has anti-inflammatory effects in vitro and in vivo. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide in lab experiments is its specificity for COX-2 inhibition, which reduces the risk of off-target effects. However, one limitation is that this compound is not very soluble in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several potential future directions for research on 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide. One area of interest is investigating its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for potential therapeutic use. Finally, research on the safety and toxicity of this compound is needed to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of 3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide involves the reaction of 3-methoxy-4-hydroxybenzoic acid with 4-methylbenzyl chloride in the presence of a base. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ammonia to yield this compound.
Scientific Research Applications
3-Methoxy-4-[(4-methylbenzyl)oxy]benzamide has been used in scientific research to study its potential as an anti-inflammatory agent. It has also been studied for its potential use in treating cancer and neurodegenerative diseases.
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
3-methoxy-4-[(4-methylphenyl)methoxy]benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-3-5-12(6-4-11)10-20-14-8-7-13(16(17)18)9-15(14)19-2/h3-9H,10H2,1-2H3,(H2,17,18) |
InChI Key |
AQSWXFLKAWNPKO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[(3-Bromobenzyl)oxy]benzamide](/img/structure/B221924.png)
![1-[(4-Acetamidophenyl)sulfonylamino]-N-[(E)-(4-chlorophenyl)methylideneamino]-3,6-dihydro-2H-pyridine-4-carboxamide](/img/structure/B221927.png)
![5,6-Dihydro-4H-cyclopenta[c]furan-5-carboxylic acid](/img/structure/B221964.png)

![(R)-1-(6-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B221979.png)

![N,N-dimethyl-4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B221998.png)
![trans-3,4-Dihydro-3,4-dihydroxy-7,10-dimethylbenz[C]acridine](/img/structure/B222019.png)

